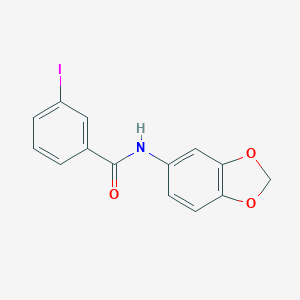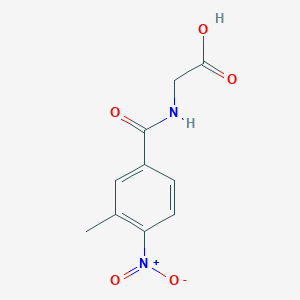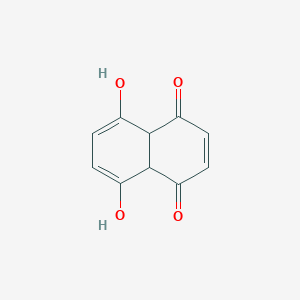
5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione, also known as lawsone, is a natural dye found in the leaves of the henna plant (Lawsonia inermis). It has been used for centuries as a traditional dye for hair, skin, and nails. However, in recent years, lawsone has gained attention in the scientific community for its potential applications in various fields, including medicine and biotechnology.
Mécanisme D'action
The exact mechanism of action of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione is not fully understood. However, it is believed that 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and Nrf2 pathway. Lawsone has also been shown to interact with DNA and induce oxidative stress, leading to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
Lawsone has been shown to possess various biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory enzymes, such as COX-2 and iNOS. Lawsone has also been shown to scavenge free radicals and protect against oxidative stress. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione has been shown to possess antimicrobial activity against various pathogens, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Lawsone has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione is stable under various conditions and can be stored for extended periods. However, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione has some limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione can undergo auto-oxidation, leading to the formation of various by-products, which can interfere with experimental results.
Orientations Futures
There are several future directions for 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione research. One area of interest is the development of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione-based natural photosensitizers for photodynamic therapy. Another area of interest is the investigation of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione as a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione can be used as a probe to study DNA damage and repair mechanisms. Further research is needed to fully understand the mechanism of action of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione and its potential applications in various fields.
In conclusion, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione is a natural dye found in the leaves of the henna plant that has gained attention in the scientific community for its potential applications in medicine and biotechnology. It possesses anti-inflammatory, antioxidant, and antimicrobial properties and has been investigated for its potential use as a natural photosensitizer in photodynamic therapy. Lawsone has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione in various fields.
Méthodes De Synthèse
Lawsone can be extracted from the leaves of the henna plant using various solvents, such as ethanol or methanol. However, the yield of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione from the plant is relatively low, and the extraction process can be time-consuming. Therefore, several synthetic methods have been developed to produce 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione in larger quantities. One of the most commonly used methods is the oxidation of 2-hydroxy-1,4-naphthoquinone with lead dioxide or potassium permanganate.
Applications De Recherche Scientifique
Lawsone has been studied extensively for its potential applications in medicine and biotechnology. It has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. Lawsone has also been investigated for its potential use as a natural photosensitizer in photodynamic therapy for cancer treatment. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione has been used as a probe to study DNA damage and repair mechanisms.
Propriétés
Numéro CAS |
887574-80-3 |
|---|---|
Nom du produit |
5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione |
Formule moléculaire |
C10H8O4 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
5,8-dihydroxy-4a,8a-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H8O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,9-12H |
Clé InChI |
YBSPYLIZIRGBHN-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C2C(C1=O)C(=CC=C2O)O |
SMILES canonique |
C1=CC(=O)C2C(C1=O)C(=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



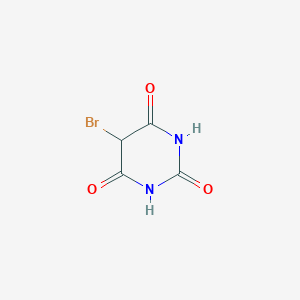
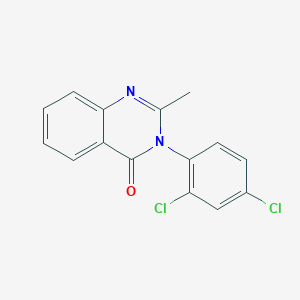
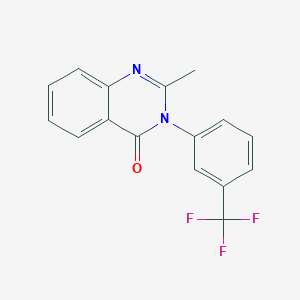

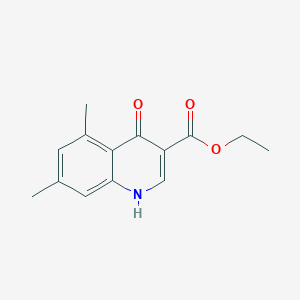


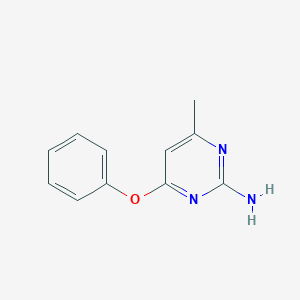


![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
